molecular formula C21H15FN2O B14014070 2-Acetylamino-9-(p-fluorophenylimino)fluorene CAS No. 317-97-5

2-Acetylamino-9-(p-fluorophenylimino)fluorene

Cat. No.: B14014070
CAS No.: 317-97-5
M. Wt: 330.4 g/mol
InChI Key: VYXKCTVLODINGA-UHFFFAOYSA-N
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Description

2-Acetylamino-9-(p-fluorophenylimino)fluorene is a chemical compound with the molecular formula C21H15FN2O and a molecular weight of 330.355 g/mol . This compound is known for its unique structure, which includes a fluorene backbone substituted with an acetylamino group and a p-fluorophenylimino group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylamino-9-(p-fluorophenylimino)fluorene typically involves the following steps:

    Formation of the Fluorene Backbone: The fluorene backbone can be synthesized through a Friedel-Crafts acylation reaction, where fluorene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Acetylamino Group: The acetylamino group can be introduced by reacting the fluorene derivative with acetic anhydride in the presence of a base such as pyridine.

    Introduction of the p-Fluorophenylimino Group: The p-fluorophenylimino group can be introduced through a condensation reaction between the fluorene derivative and p-fluoroaniline in the presence of a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Acetylamino-9-(p-fluorophenylimino)fluorene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the imino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring, using nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Acetylamino-9-(p-fluorophenylimino)fluorene is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: In the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-Acetylamino-9-(p-fluorophenylimino)fluorene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, leading to the formation of enzyme-substrate complexes. It can also undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with cellular components such as DNA, proteins, and lipids. These interactions can lead to various biological effects, including changes in gene expression, enzyme activity, and cellular signaling pathways.

Comparison with Similar Compounds

2-Acetylamino-9-(p-fluorophenylimino)fluorene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties that are distinct from those of its analogs.

Properties

CAS No.

317-97-5

Molecular Formula

C21H15FN2O

Molecular Weight

330.4 g/mol

IUPAC Name

N-[9-(4-fluorophenyl)iminofluoren-2-yl]acetamide

InChI

InChI=1S/C21H15FN2O/c1-13(25)23-16-10-11-18-17-4-2-3-5-19(17)21(20(18)12-16)24-15-8-6-14(22)7-9-15/h2-12H,1H3,(H,23,25)

InChI Key

VYXKCTVLODINGA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2=NC4=CC=C(C=C4)F

Origin of Product

United States

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